molecular formula C11H8BNO2 B8593713 4-Cyanonaphthalen-2-ylboronic acid

4-Cyanonaphthalen-2-ylboronic acid

Cat. No.: B8593713
M. Wt: 197.00 g/mol
InChI Key: GPVAWUPCDREOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Boronic Acids as Versatile Building Blocks in Organic Synthesis

Boronic acids, characterized by the R-B(OH)₂ functional group, are a cornerstone of modern organic synthesis. Their stability, low toxicity, and remarkable versatility have established them as indispensable reagents. aobchem.com.cn The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. mdpi.comchemicalbook.com This reaction's tolerance of a wide range of functional groups and its stereospecificity have made it a favored tool in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. mdpi.com Beyond the Suzuki coupling, boronic acids participate in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to carbonyls and imines, highlighting their broad utility as synthetic intermediates.

Significance of Naphthalene (B1677914) Scaffolds in Organic and Materials Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in both organic and materials chemistry. Its extended π-system and rigid framework are key features that contribute to the desirable electronic and photophysical properties of naphthalene-containing compounds. In medicinal chemistry, the naphthalene motif is found in numerous biologically active molecules, where it can enhance metabolic stability and modulate pharmacological activity. In the domain of materials science, the inherent fluorescence and charge-transport capabilities of naphthalene derivatives make them attractive components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.

Rationale for Dedicated Academic Study of 4-Cyanonaphthalen-2-ylboronic acid

The specific architecture of 4-Cyanonaphthalen-2-ylboronic acid, combining the reactive boronic acid handle with the electronically modified cyano-naphthalene core, provides a compelling case for its dedicated study. This compound serves as a unique building block that allows for the direct incorporation of a cyano-functionalized naphthalene unit into larger molecular frameworks via established cross-coupling methodologies. The resulting products are of significant interest for applications in materials science, particularly in the development of novel organic electronic materials with tailored photophysical and charge-transport properties. The systematic investigation of its synthesis, reactivity, and the properties of its derivatives is essential for unlocking its full potential in these cutting-edge fields.

Properties

Molecular Formula

C11H8BNO2

Molecular Weight

197.00 g/mol

IUPAC Name

(4-cyanonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H8BNO2/c13-7-9-6-10(12(14)15)5-8-3-1-2-4-11(8)9/h1-6,14-15H

InChI Key

GPVAWUPCDREOKU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1)C#N)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyanonaphthalen 2 Ylboronic Acid and Its Precursors

Established Synthetic Pathways to Arylboronic Acids

Traditional methods for the synthesis of arylboronic acids have laid a crucial foundation for the field. These pathways, while often reliable, can sometimes be limited by harsh reaction conditions or the requirement for pre-functionalized starting materials.

Palladium-Catalyzed Borylation of Halonaphthalenes

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-boron bonds. The Miyaura borylation, a prominent example, typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov More recent developments have focused on using the more cost-effective and atom-economical pinacol (B44631) borane. nih.govnih.govorganic-chemistry.org

A general and efficient system for the borylation of aryl halides often employs a palladium precursor like PdCl₂(CH₃CN)₂ in combination with a specialized phosphine (B1218219) ligand, such as SPhos. nih.govorganic-chemistry.org This catalytic system has proven effective for a broad range of aryl and heteroaryl iodides, bromides, and even some chlorides, proceeding under relatively mild conditions with low catalyst loadings. nih.govnih.govorganic-chemistry.org For the synthesis of a precursor to 4-Cyanonaphthalen-2-ylboronic acid, one could envision starting from a dihalonaphthalene and selectively performing the borylation reaction.

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides

ParameterConditionReference
Catalyst PdCl₂(CH₃CN)₂ / SPhos nih.govorganic-chemistry.org
Boron Source Pinacol borane nih.govnih.govorganic-chemistry.org
Solvent 1,4-Dioxane or NEt₃ organic-chemistry.org
Base NEt₃ amazonaws.com
Temperature Typically elevated (e.g., 110 °C) amazonaws.com

Directed ortho-Metalation and Borylation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile, such as a trialkyl borate (B1201080), to furnish the corresponding boronic acid. wikipedia.org

Common DMGs include amides, ethers, and tertiary amines. wikipedia.org In the context of naphthalene (B1677914) systems, studies have shown that groups like methoxy (B1213986) (OMe) and dimethylamino (NMe₂) can direct lithiation to specific positions on the naphthalene core. researchgate.net For instance, OMe groups have been shown to facilitate selective dual β-lithiation of the naphthalene moiety. researchgate.net While a cyano group itself is not a classical DMG, a strategically placed directing group on the naphthalene scaffold could be employed to introduce a boron moiety at the desired C-2 position, which could then be further elaborated to include the cyano group at C-4.

Lithiation/Grignard Formation and Subsequent Borylation

The formation of an organometallic intermediate via lithium-halogen exchange or Grignard reagent formation, followed by quenching with a boron electrophile, is a fundamental and widely applicable method for synthesizing boronic acids. nih.govorganic-chemistry.org This approach is particularly relevant for the synthesis of boronic acids from aryl halides. organic-chemistry.org A general protocol involves the reaction of an aryl bromide with magnesium in the presence of lithium chloride to form the Grignard reagent, which is then reacted with a borate ester at low temperatures to yield the arylboronic acid. organic-chemistry.org

An analogous strategy involving lithiation can be seen in the synthesis of thiophene-2-boronic acid, where a halogenated thiophene (B33073) is treated with an organolithium reagent (like n-butyllithium) to form a lithiated intermediate, which is subsequently reacted with a borate ester. researchgate.net This principle can be extended to the synthesis of naphthalenic boronic acids. A suitable bromo- or iodo-cyanonaphthalene precursor could undergo lithium-halogen exchange, and the resulting lithiated species would then be quenched with a borate ester to yield 4-Cyanonaphthalen-2-ylboronic acid. A traceless strategy using a boronic ester as a temporary functional group in a one-pot lithiation-borylation-protodeboronation sequence has also been developed, highlighting the versatility of this approach. nih.gov

Novel and Green Synthetic Approaches for 4-Cyanonaphthalen-2-ylboronic acid

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient routes to boronic acids, including direct C-H functionalization and the application of flow chemistry.

C-H Borylation Methodologies on Cyanonaphthalenes

Direct C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of organoboron compounds, as it avoids the need for pre-functionalized starting materials. wikipedia.orgrsc.org These reactions are typically catalyzed by transition metals, most notably iridium, and involve the direct conversion of a C-H bond to a C-B bond. wikipedia.orgnih.gov

The regioselectivity of C-H borylation can be influenced by steric and electronic factors. wikipedia.orgnih.gov For instance, in heteroarenes, borylation often occurs at the C-H bond alpha to the heteroatom due to its increased acidity. wikipedia.org In substituted arenes, directing groups can guide the borylation to specific positions. nih.gov While undirected C-H borylation at the sterically hindered peri-positions of naphthalenes has not been observed, silyl-directed peri-borylation has been successfully demonstrated. nih.gov For a substrate like cyanonaphthalene, the electronic properties of the cyano group would likely influence the regioselectivity of an iridium-catalyzed C-H borylation, potentially directing the borylation to a specific position on the naphthalene ring. Research into one-pot iridium-catalyzed C-H borylation followed by copper-mediated cyanation of the resulting arylboronate esters provides a pathway for the synthesis of aryl nitriles. dp.tech

Table 2: Key Features of C-H Borylation

FeatureDescriptionReference
Catalyst Typically Iridium-based wikipedia.orgrsc.orgnih.gov
Advantage Atom-economical, avoids pre-functionalization nih.govwikipedia.org
Regiocontrol Influenced by sterics, electronics, and directing groups wikipedia.orgnih.govnih.gov

Flow Chemistry Techniques in the Synthesis of Boronic Acids

Flow chemistry, or continuous flow synthesis, has gained significant traction as a modern and efficient method for chemical synthesis. organic-chemistry.orgacs.orgcuriaglobal.com This technique offers several advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and mixing), and improved scalability. organic-chemistry.orgacs.org

The synthesis of boronic acids via organolithium chemistry is particularly well-suited for flow chemistry. organic-chemistry.orgacs.org The rapid mixing and precise temperature control achievable in a flow reactor can mitigate issues associated with highly reactive organolithium intermediates, such as unwanted side reactions. organic-chemistry.orgacs.org A typical setup involves the continuous mixing of an aryl halide with an organolithium reagent to perform a halogen-lithium exchange, followed by the immediate introduction of a borate ester to quench the aryllithium species and form the boronic acid. organic-chemistry.orgacs.org This approach has been shown to produce various boronic acids in high yields and purity with very short reaction times, often on the order of seconds. organic-chemistry.orgacs.org The development of a flow chemistry process for a lithiation-borylation route has been successfully scaled up to kilogram-scale production. acs.org This methodology could be directly applied to a suitable halocyanonaphthalene precursor for the efficient and scalable synthesis of 4-Cyanonaphthalen-2-ylboronic acid.

Table 3: Advantages of Flow Chemistry for Boronic Acid Synthesis

AdvantageDescriptionReference
Enhanced Safety Controlled handling of reactive intermediates organic-chemistry.orgacs.org
Precise Control Accurate regulation of temperature, pressure, and mixing organic-chemistry.org
Scalability Readily scalable from lab to production quantities organic-chemistry.orgacs.org
Efficiency Short reaction times and high throughput organic-chemistry.orgacs.org

Sustainable and Environmentally Benign Synthesis Protocols

The drive towards greener chemical processes has led to the development of more sustainable methods for the synthesis of 4-Cyanonaphthalen-2-ylboronic acid and its precursors, primarily focusing on the reduction of hazardous reagents and solvents.

A key precursor for 4-Cyanonaphthalen-2-ylboronic acid is a 4-halo-2-naphthalenecarbonitrile, such as 4-bromo-2-naphthalenecarbonitrile. Traditional methods for introducing the cyano group often involve toxic reagents like copper(I) cyanide. nih.gov More sustainable approaches are now being explored, utilizing less toxic cyanide sources. For instance, palladium-catalyzed cyanation reactions using potassium hexacyanoferrate(II), a non-toxic food additive, have been developed for aryl halides. researchgate.netsci-hub.se These reactions can be performed in aqueous media, further enhancing their green credentials. mit.edu The use of deep eutectic solvents (DESs), which are biodegradable and low-cost, also presents a promising green alternative for such transformations. nih.gov

The subsequent conversion of the halo-naphthalenecarbonitrile to the corresponding boronic acid is typically achieved through a Miyaura borylation reaction. organic-chemistry.org Sustainable modifications of this reaction include the use of water as a solvent, which is made possible through micellar catalysis using biodegradable surfactants like TPGS-750-M. Another approach involves mechanochemistry, where the reaction is performed in the solid state by ball milling, eliminating the need for bulk organic solvents. beilstein-journals.org Furthermore, the optimization of the base used in the borylation reaction, such as employing lipophilic carboxylate salts, can lead to milder reaction conditions and lower catalyst loadings. organic-chemistry.orgnih.gov

Mechanistic Investigations of 4-Cyanonaphthalen-2-ylboronic acid Synthesis

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of 4-Cyanonaphthalen-2-ylboronic acid, leading to higher yields, improved selectivity, and the development of more efficient catalytic systems.

Elucidation of Reaction Mechanisms and Intermediates

The synthesis of 4-Cyanonaphthalen-2-ylboronic acid involves two key transformations: the cyanation of a dihalonaphthalene precursor and the subsequent borylation.

The palladium-catalyzed cyanation of aryl halides is understood to proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide transfer from a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. A significant challenge in this process is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst. nih.gov Mechanistic studies have focused on mitigating this issue, for example, by using less soluble cyanide sources or through the design of more robust catalyst systems.

The Miyaura borylation reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a diboron reagent and reductive elimination to form the arylboronate ester. organic-chemistry.org Computational studies have been instrumental in elucidating the intricate details of this process. rsc.orgresearchgate.netnih.gov For instance, the role of the base is critical; it is generally accepted that the base activates the diboron reagent, facilitating the transmetalation step. researchgate.net The nature of the base can also influence the reaction rate and efficiency, with studies showing that bulky carboxylate bases can minimize inhibitory effects on the catalytic cycle. organic-chemistry.org

The presence of the electron-withdrawing cyano group at the 4-position of the naphthalene ring is expected to influence the electronic properties of the substrate and, consequently, the reaction kinetics of both the cyanation and borylation steps. Computational studies on related systems have shown that electron-withdrawing groups can affect the rates of oxidative addition and reductive elimination. researchgate.net

Role of Catalysts and Ligands in Synthetic Efficiency and Selectivity

The choice of catalyst and ligands is paramount in achieving high efficiency and selectivity in the synthesis of 4-Cyanonaphthalen-2-ylboronic acid.

In the palladium-catalyzed cyanation step, the ligand plays a crucial role in stabilizing the palladium center and preventing deactivation. A variety of phosphine-based ligands have been employed, and the development of palladacycle precatalysts has shown to be effective in improving catalytic activity. nih.gov

The development of more active and stable catalyst systems is an ongoing area of research. For instance, catalyst systems that are effective at low loadings and under mild, environmentally friendly conditions are highly desirable for the large-scale, sustainable production of 4-Cyanonaphthalen-2-ylboronic acid.

Reactivity and Transformations of 4 Cyanonaphthalen 2 Ylboronic Acid in Modern Organic Synthesis

Carbon-Carbon Bond Forming Reactions

4-Cyanonaphthalen-2-ylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Its unique electronic and steric properties, stemming from the cyano-substituted naphthalene (B1677914) core, influence its reactivity and the scope of its applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its operational simplicity, the low toxicity of boron byproducts, and the broad commercial availability of organoboron reagents. nih.gov This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboranes and organic halides or triflates, proving invaluable for constructing complex molecular architectures. libretexts.org

Scope and Limitations with Diverse Coupling Partners

The utility of 4-cyanonaphthalen-2-ylboronic acid in Suzuki-Miyaura reactions extends to a variety of coupling partners. While specific studies focusing exclusively on this particular boronic acid are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura reactions allow for predictions regarding its reactivity. Generally, arylboronic acids are widely used and have been extensively studied with various aryl and heteroaryl halides. nih.gov

The reaction's success is often influenced by the electronic nature of the coupling partners. For instance, electron-deficient aryl halides tend to be more reactive. The cyano group on the naphthalene ring of 4-cyanonaphthalen-2-ylboronic acid is electron-withdrawing, which can influence the electronic character of the boronic acid and its transmetalation efficiency. The reaction tolerates a wide array of functional groups, including nitro, cyano, ester, and carbonyl groups. researchgate.net

However, limitations can arise. Sterically hindered coupling partners can sometimes lead to lower yields. Furthermore, the stability of the boronic acid itself is crucial; some heteroarylboronic acids are prone to protodeboronation, which can diminish the reaction's efficiency. nih.gov While not explicitly stated for 4-cyanonaphthalen-2-ylboronic acid, this is a general consideration in Suzuki-Miyaura chemistry.

Table 1: Representative Suzuki-Miyaura Coupling Partners and Conditions

Organoboron ReagentCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenylboronic acid4-BromoacetophenonePd(II) complexK3PO42-MeTHF/H2ORTHigh
Furan-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)2 / RuPhosNa2CO3Ethanol85High
Arylboronic acidsAryl chloridesPdCl2(dppf)KOAcDioxane80Good
Arylboronic acidsAcyl chloridesPd(PPh3)4Cs2CO3Toluene-Moderate to Good

This table presents generalized conditions and may not be specific to 4-Cyanonaphthalen-2-ylboronic acid. The efficiency of these reactions can be influenced by the specific substrates and reaction parameters employed.

Optimization of Catalytic Systems (e.g., Palladium catalysts)

The choice of the palladium catalyst and ligands is critical for a successful Suzuki-Miyaura coupling. A variety of palladium sources, such as Pd(OAc)₂, PdCl₂(dppf), and preformed palladium complexes, have been effectively used. nih.govresearchgate.netmdpi.com The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

For challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates, the use of specialized phosphine (B1218219) ligands like RuPhos has been shown to be effective. nih.gov The optimization of the catalyst system often involves screening different palladium precursors, ligands, bases, and solvents to achieve the highest possible yield and selectivity. researchgate.netresearchgate.net For instance, the use of greener solvents like 2-MeTHF has been explored to develop more environmentally friendly protocols. rsc.org

Recent advancements have also focused on developing highly active pre-catalysts that can operate at low catalyst loadings and mild temperatures, even at room temperature in some cases. mdpi.com The development of robust catalytic systems is an ongoing area of research aimed at expanding the scope and practicality of the Suzuki-Miyaura reaction. scispace.comrsc.org

Mechanistic Insights into Suzuki-Miyaura Processes

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org

Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. nih.gov Recent studies have provided evidence for the formation of pre-transmetalation intermediates where the boronic acid or its ester coordinates to the palladium complex before the transfer of the organic group. nih.govresearchgate.net The exact mechanism of transfer, whether it occurs directly from the boronic acid or requires prior hydrolysis to a boronic acid, has been a subject of investigation. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgrsc.org

Chan-Lam Coupling Reactions with Heteroatom Nucleophiles

The Chan-Lam coupling reaction offers a powerful method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple boronic acids with a wide range of N-H and O-H containing nucleophiles. organic-chemistry.org This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and in the presence of air. organic-chemistry.orgdntb.gov.ua

The scope of nucleophiles in the Chan-Lam reaction is broad and includes amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org The reaction of 4-cyanonaphthalen-2-ylboronic acid with such nucleophiles would lead to the formation of N- or O-arylated products. The reaction is typically catalyzed by copper(II) acetate (B1210297), and the presence of a base like pyridine (B92270) is often required. organic-chemistry.org

Mechanistically, the reaction is thought to proceed through the formation of a copper(II) complex with the heteroatom nucleophile. Transmetalation with the boronic acid then occurs, followed by reductive elimination from a Cu(III) species, which is facilitated by an oxidant, often atmospheric oxygen, to afford the final product and regenerate the active copper catalyst. organic-chemistry.org

Petasis Multicomponent Reactions and Analogues

The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction involving a boronic acid, an amine, and a carbonyl compound (often an aldehyde or a ketone) to produce α-amino acids and other functionalized amines. organic-chemistry.orgnih.gov This multicomponent approach is highly convergent and allows for the rapid construction of molecular complexity from simple starting materials. researchgate.net

In the context of 4-cyanonaphthalen-2-ylboronic acid, its participation in a Petasis reaction would involve the transfer of the 4-cyanonaphthyl group to an in situ formed iminium ion, which is generated from the condensation of the amine and carbonyl components. researchgate.net The reaction's scope is broad, accommodating a variety of amines and carbonyl compounds. organic-chemistry.org Electron-rich arylboronic acids tend to react more efficiently, while electron-poor ones may require elevated temperatures. organic-chemistry.org

The mechanism is believed to involve the formation of a boronate complex between the boronic acid and the hydroxy group of the adduct formed from the amine and carbonyl. An intramolecular transfer of the organic group from boron to the iminium carbon then takes place. A key advantage of the Petasis reaction is that the final nucleophilic addition step is generally irreversible, which often leads to higher yields compared to the classical Mannich reaction. organic-chemistry.org The reaction has been successfully applied to the synthesis of unnatural α-amino acids and other biologically interesting molecules. organic-chemistry.orgresearchgate.net

Kumada, Negishi, and Stille Coupling Analogues

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds. The Kumada, Negishi, and Stille reactions are foundational examples of such transformations, each utilizing a different organometallic reagent to couple with an organic halide. In the context of 4-Cyanonaphthalen-2-ylboronic acid, it would typically be converted into the corresponding organometallic reagent for these reactions.

Kumada Coupling , first reported in 1972, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. acs.orgwikipedia.org For 4-Cyanonaphthalen-2-ylboronic acid to participate in a Kumada-type reaction, it would first need to be converted to the corresponding Grignard reagent, 4-cyano-2-naphthalenylmagnesium bromide. This could then be coupled with various aryl or vinyl halides. The reaction is known for its high efficiency, though the reactivity of the Grignard reagent can limit functional group tolerance. wikipedia.orgorganic-chemistry.org

Negishi Coupling utilizes an organozinc reagent, which is then coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The organozinc derivative of 4-cyanonaphthalene would be expected to be less reactive and therefore more tolerant of functional groups than the corresponding Grignard reagent. This reaction has a broad scope and is widely used in the synthesis of complex molecules. wikipedia.org

Stille Coupling employs an organotin reagent (organostannane) that reacts with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org The synthesis of the requisite (4-cyanonaphthalen-2-yl)tributylstannane from the corresponding halide would be the initial step. Stille reactions are valued for their tolerance of a wide array of functional groups, although concerns about the toxicity of tin compounds are a notable drawback. organic-chemistry.org

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms is another crucial area of organic synthesis where boronic acids play a pivotal role.

Oxidative Coupling Reactions (e.g., to phenols from arylboronic acids)

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, such as the synthesis of aryl ethers from arylboronic acids and alcohols or phenols. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction is attractive due to its typically mild conditions, often being performed in the presence of air. wikipedia.orgyoutube.com In principle, 4-Cyanonaphthalen-2-ylboronic acid could react with a phenol (B47542) under Chan-Lam conditions to yield the corresponding diaryl ether. The electron-withdrawing nature of the cyano group might influence the reaction kinetics. However, specific studies on the oxidative coupling of 4-Cyanonaphthalen-2-ylboronic acid to form phenols are not documented in the available literature.

Cyanation Reactions of Arylboronic Acids (e.g., Palladium-catalyzed)

Palladium-catalyzed cyanation of arylboronic acids represents a direct method to introduce a nitrile functionality. rsc.orgnih.gov This transformation typically employs a cyanide source, such as potassium ferrocyanide or benzyl (B1604629) thiocyanate, and a palladium catalyst. rsc.orgnih.gov Given that 4-Cyanonaphthalen-2-ylboronic acid already possesses a cyano group, its participation in such a reaction would likely involve the boronic acid moiety of a different molecule coupling with a cyano source. Research has shown that electron-withdrawing groups on the arylboronic acid can be well-tolerated in these reactions. researchgate.net However, there are no specific reports on the palladium-catalyzed cyanation of a molecule using 4-Cyanonaphthalen-2-ylboronic acid as the aryl source.

Derivatization to Boronate Esters and other Organoboron Species

Boronic acids are readily converted into boronate esters, most commonly pinacol (B44631) esters, to enhance their stability, facilitate purification, and modify their reactivity. wikipedia.orgchemrxiv.org This is typically achieved by reacting the boronic acid with a diol, such as pinacol, often with removal of water. The resulting 4-cyano-2-naphthalenylboronic acid pinacol ester would be a more robust intermediate for certain cross-coupling reactions. The formation of boronate esters is a well-established and generally high-yielding process for a wide range of arylboronic acids. nih.gov

Directed Reactivity of the Cyano Group

The nitrile, or cyano, group is a versatile functional group capable of undergoing a variety of transformations.

Nucleophilic Addition to the Nitrile Functionality

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. chemguide.co.uklibretexts.orgyoutube.com This can lead to the formation of various functional groups. For instance, Grignard reagents can add to nitriles to form ketones after hydrolysis. The cyano group on the naphthalene ring of 4-Cyanonaphthalen-2-ylboronic acid would be susceptible to such nucleophilic additions. However, the presence of the acidic boronic acid group would likely need to be considered and potentially protected, for example, as a boronate ester, to avoid interference with the nucleophile. While the general reactivity of nitriles is well-understood, specific studies on nucleophilic additions to the cyano group of 4-Cyanonaphthalen-2-ylboronic acid are not present in the reviewed literature.

Cyclization Reactions Involving the Cyano Group

The cyano group, while often employed as a synthetic precursor to other functionalities, can also directly participate in cyclization reactions, offering elegant pathways to complex heterocyclic structures. In the context of 4-cyanonaphthalen-2-ylboronic acid, the strategic positioning of the cyano and boronic acid moieties presents intriguing possibilities for intramolecular cyclizations. Although specific examples involving 4-cyanonaphthalen-2-ylboronic acid are not extensively documented in the literature, the reactivity of analogous compounds, particularly 2-cyanophenylboronic acid, provides a strong precedent for such transformations. These reactions typically leverage the dual nature of the molecule: the boronic acid as a handle for transition-metal-catalyzed C-C bond formation and the cyano group as an internal nucleophile or electrophile to complete the cyclization.

A notable example of this reactivity is the rhodium-catalyzed annulation of 2-cyanophenylboronic acid with alkynes and strained alkenes. nih.gov This methodology demonstrates the potential for the cyano group to act as an internal electrophile, leading to the formation of fused ring systems. The proposed mechanism involves the initial addition of the organorhodium species, formed from the boronic acid, across the alkyne or alkene. The resulting vinyl- or alkylrhodium intermediate then undergoes an intramolecular nucleophilic attack by the rhodium-bound carbon onto the carbon atom of the cyano group. Subsequent hydrolysis of the resulting imine furnishes the cyclized ketone product.

This transformation is particularly versatile, allowing for the synthesis of various substituted indenones and indanones. For instance, the reaction of 2-cyanophenylboronic acid with terminal alkynes in the presence of a rhodium catalyst affords indenones in good yields. The reaction conditions and outcomes for these analogous reactions are summarized in the table below.

Table 1: Rhodium-Catalyzed Annulation of 2-Cyanophenylboronic Acid with Unsaturated Partners. nih.gov
Unsaturated PartnerCatalystSolventTemperature (°C)ProductYield (%)
1-Phenyl-1-propyne[Rh(cod)Cl]₂/dpppToluene802-Methyl-3-phenyl-1-indenone78
4-Octyne[Rh(cod)Cl]₂/dpppToluene802,3-Dipropyl-1-indenone85
Norbornene[Rh(cod)Cl]₂/dpppToluene80Tricyclic Indanone76

Given the structural similarities, it is highly plausible that 4-cyanonaphthalen-2-ylboronic acid could undergo analogous rhodium-catalyzed annulation reactions with alkynes and alkenes. Such transformations would provide a direct route to complex, fused polycyclic aromatic hydrocarbons with a ketone functionality, which are valuable scaffolds in materials science and medicinal chemistry. The extended aromatic system of the naphthalene core in 4-cyanonaphthalen-2-ylboronic acid could influence the electronic properties and reactivity of the intermediates, potentially leading to unique reactivity or selectivity compared to its phenyl counterpart.

Furthermore, the cyano group can be envisioned to participate in other modes of cyclization. For example, reductive cyclization protocols could transform the cyano and boronic acid functionalities into a fused nitrogen-containing heterocyclic ring. While specific examples for 4-cyanonaphthalen-2-ylboronic acid are yet to be reported, the general principles of transition-metal-catalyzed reactions of boronic acids and nitriles suggest a rich and underexplored area of research for this particular compound. nih.gov The development of such cyclization strategies would significantly enhance the synthetic utility of 4-cyanonaphthalen-2-ylboronic acid as a building block for novel heterocyclic systems.

Complex Molecule Synthesis

The unique structure of 4-Cyanonaphthalen-2-ylboronic acid makes it a valuable intermediate for the synthesis of elaborate organic molecules. Its utility stems from the predictable reactivity of the boronic acid group in palladium-catalyzed cross-coupling reactions.

Construction of Polycyclic Aromatic Compounds

The naphthalene core of 4-Cyanonaphthalen-2-ylboronic acid serves as a foundational unit for the assembly of larger polycyclic aromatic hydrocarbons (PAHs). Through Suzuki-Miyaura coupling reactions, the boronic acid can react with a variety of aryl halides, effectively "stitching" together aromatic rings. This methodology provides a powerful route to extended π-conjugated systems, which are of interest for their unique photophysical properties and potential applications in molecular electronics. While direct examples featuring this specific boronic acid are not prevalent, the general strategy is a cornerstone of modern organic synthesis.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. 4-Cyanonaphthalen-2-ylboronic acid can be a key precursor for embedding a cyanonaphthalene unit into heterocyclic frameworks. The boronic acid can be coupled with halogenated heterocycles to form complex structures. Furthermore, the cyano group itself can serve as a synthetic handle for subsequent transformations, such as cyclization reactions, to construct fused heterocyclic systems.

Building Blocks for Functional Organic Molecules

Beyond the synthesis of specific classes of compounds, 4-Cyanonaphthalen-2-ylboronic acid is a quintessential building block for creating a diverse array of functional organic molecules. Its utility in Suzuki-Miyaura coupling allows for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions. This makes it an attractive component for constructing molecules with tailored properties for applications ranging from medicinal chemistry to materials science. The ability to combine the rigid, aromatic naphthalene core with other molecular fragments opens up vast possibilities for designing novel structures.

Advanced Materials Science Applications

The inherent electronic and photophysical properties of the cyanonaphthalene unit position this boronic acid as a prime candidate for the development of advanced organic materials.

Components for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The design of novel materials is a critical driver for next-generation optoelectronics, including Organic Light-Emitting Diodes (OLEDs). The performance of these devices is highly dependent on the electronic properties of the organic molecules used. The combination of the electron-withdrawing cyano group and the π-conjugated naphthalene system in 4-Cyanonaphthalen-2-ylboronic acid suggests its potential use in constructing materials for OLEDs. Such molecules can function as emitters, charge transporters, or host materials. The rigid naphthalene core can contribute to high thermal stability and good film-forming properties, which are crucial for device longevity and efficiency.

Precursors for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of materials characterized by a backbone of alternating single and double bonds, leading to delocalized π-electron systems. These materials are the active components in a variety of organic electronic devices. By transforming the boronic acid into a di-halogenated or di-boronic acid derivative of cyanonaphthalene, it can be used as a monomer in polymerization reactions like Suzuki polycondensation. This would allow for the incorporation of the cyanonaphthalene unit into the backbone of a conjugated polymer, thereby influencing the polymer's electronic band gap, charge transport characteristics, and photoluminescent properties.

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The bifunctional nature of 4-Cyanonaphthalen-2-ylboronic acid, featuring a reactive boronic acid group and a functional cyano-substituted naphthalene body, makes it an exemplary candidate for incorporation into crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net

The synthesis of COFs and MOFs is a bottom-up approach where molecular building blocks are stitched together to form extended, porous, and crystalline networks. rsc.org Boronic acids are foundational in this field, particularly for COF synthesis, due to the reversible nature of the condensation reactions they undergo. rsc.org

COF Synthesis: The primary reaction for boronic acid-based COFs is the self-condensation of boronic acids to form boroxine (B1236090) rings (a six-membered B-O ring) or condensation with diols to form boronate esters. rsc.org This reversibility is crucial as it allows for "error-checking" and self-correction during the crystallization process, leading to highly ordered, crystalline frameworks rather than amorphous polymers. acs.org For a molecule like 4-Cyanonaphthalen-2-ylboronic acid, its boronic acid moiety can react with multi-topic linkers containing hydroxyl groups (e.g., triphenols) to form a stable, porous network.

MOF Synthesis: In MOF construction, the boronic acid group can be a secondary functionality on an organic linker that primarily coordinates to metal centers via another functional group, such as a carboxylate. researchgate.net Alternatively, strategies like metal-ligand-fragment co-assembly (MLFC) allow for the direct integration of boronic acid-containing fragments into a MOF structure. researchgate.net The boronic acid groups can then serve as active sites within the pores. researchgate.netnih.gov The design principles rely on matching the geometry of the organic linker with the preferred coordination geometry of the metal ion or cluster to achieve a desired network topology. nih.govtsijournals.com

The table below outlines key reactions involving boronic acids in framework synthesis.

Framework TypeLinkage FormedReactantsKey Principle
COF Boroxine RingSelf-condensation of boronic acidsReversible trimerization enables crystalline ordering.
COF Boronate EsterBoronic acid + Polyol (e.g., diol, triol)Reversible esterification leads to stable porous polymers.
MOF Metal-CarboxylateCarboxylate-functionalized linker + Metal IonCoordination bonds form the primary framework.
Functional MOF Post-SyntheticPre-formed MOF + Boronic acid compoundBoronic acid functionality is added to an existing framework. acs.org
Functional MOF Co-assemblyCarboxylate linker + Boronic acid-functionalized linker + Metal IonBoronic acid groups are incorporated directly during synthesis. researchgate.net

The precise control over pore size, shape, and chemical environment—collectively known as pore engineering—is critical for the application of MOFs and COFs in areas like gas storage and catalysis. nih.govresearchgate.net The structure of 4-Cyanonaphthalen-2-ylboronic acid offers distinct advantages for tailoring these properties.

Porosity Control: The size and rigidity of the naphthalene unit contribute directly to the pore dimensions of the resulting framework. By using linkers of varying lengths and geometries, the porosity can be systematically tuned. researchgate.netrsc.org Introducing functional groups onto the linker backbone can also affect its conformation and, consequently, the final topology and porosity of the material. nih.gov For instance, the strategic placement of the cyano group can influence the packing of the linkers within the framework.

Functionality: The cyano (-CN) group is a particularly valuable functionality within a framework's pores. Its electron-withdrawing nature and ability to participate in dipole-dipole interactions can enhance the selective adsorption of specific molecules, such as carbon dioxide. rsc.org Furthermore, the boronic acid groups, if left accessible within the pores, can act as specific binding sites for cis-diol-containing molecules, enabling applications in separations or sensing. researchgate.netnih.gov Post-synthetic modification is another powerful strategy to introduce or alter functionality within a pre-formed framework. acs.org

The following table demonstrates how linker functionalization can impact framework properties, a principle directly applicable to linkers derived from 4-Cyanonaphthalen-2-ylboronic acid.

Linker Modification StrategyEffect on FrameworkPotential Application
Elongating the linker backboneIncreases pore volume and surface areaHigh-capacity gas storage acs.org
Introducing bulky side groupsAlters network topology and pore shapeSelective molecular separations
Incorporating polar functional groups (e.g., -CN)Enhances affinity for polar moleculesCO₂ capture, selective adsorption
Leaving reactive sites (e.g., -B(OH)₂)Creates specific binding sitesSelective capture of diols, catalysis nih.gov

Design of Chemo/Biosensors

The unique electronic properties and reversible covalent bonding capability of the boronic acid group make it a cornerstone of modern chemosensor design. nih.govrsc.org 4-Cyanonaphthalen-2-ylboronic acid integrates a fluorescent naphthalene reporter with a boronic acid recognition site, providing a platform for developing highly selective sensors.

The fundamental mechanism for many boronic acid-based fluorescent sensors is the reversible formation of five- or six-membered cyclic esters with molecules containing 1,2- or 1,3-diols. nih.govbath.ac.uk This binding event must be translated into a measurable optical signal, which can be achieved through several mechanisms:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the boronic acid acts as an electron-withdrawing group that quenches the fluorescence of an adjacent fluorophore (like naphthalene). mdpi.com When the boronic acid binds to a diol, its electron-accepting ability is reduced. This change inhibits the PET process, "turning on" the fluorescence and signaling the presence of the analyte. mdpi.com The electron-withdrawing cyano group on the naphthalene ring can further modulate this PET process, potentially enhancing the sensor's sensitivity.

Fluorescence Resonance Energy Transfer (FRET): In a FRET-based system, the sensor might involve a donor-acceptor pair. For example, a sensor system was developed where 2-naphthylboronic acid acts as an acceptor for a separate donor fluorophore upon binding to the target analyte, mycolactone, leading to a significant fluorescence enhancement. whiterose.ac.ukpreprints.org

Changes in Hybridization: The boron atom in a free boronic acid is sp² hybridized. Upon forming a cyclic boronate ester with a diol, it becomes sp³ hybridized. This change in electronic structure can alter the photophysical properties of the attached fluorophore, leading to a detectable change in fluorescence emission. whiterose.ac.uk

The design of a sensor based on 4-Cyanonaphthalen-2-ylboronic acid would leverage these principles. The naphthalene core provides the intrinsic fluorescence, the boronic acid serves as the recognition site for diol-containing analytes, and the cyano group helps to fine-tune the electronic properties of the system for optimal performance.

Sensing MechanismDescriptionRole of 4-Cyanonaphthalen-2-ylboronic acid
Photoinduced Electron Transfer (PET) Analyte binding modulates electron transfer between the receptor (boronic acid) and fluorophore (naphthalene), changing fluorescence intensity. mdpi.comNaphthalene is the fluorophore; boronic acid is the receptor; cyano group modulates electronic properties.
Fluorescence Resonance Energy Transfer (FRET) Binding brings a donor and acceptor fluorophore into proximity.Could act as either a donor or acceptor in a multi-component system. whiterose.ac.uk
Intramolecular Charge Transfer (ICT) Analyte binding alters the charge distribution and the energy of the excited state.The donor-acceptor character of the cyano-substituted naphthalene system could be exploited.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The molecular structure of 4-Cyanonaphthalen-2-ylboronic acid is rich with features that drive self-assembly and the formation of ordered, complex architectures. nih.govnih.gov

Co-crystals are crystalline solids containing two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. nih.govnih.gov The design of co-crystals allows for the modification of a substance's physical properties without altering its chemical structure. researchgate.net

4-Cyanonaphthalen-2-ylboronic acid is an excellent candidate for co-crystal formation due to its multiple hydrogen bonding sites and aromatic system.

Hydrogen Bonding: The boronic acid group, -B(OH)₂, is a potent hydrogen bond donor and acceptor, much like a carboxylic acid. nih.gov It can form robust homodimers or engage in hydrogen bonding with other suitable molecules (co-formers), such as N-donor compounds (e.g., pyridines). nih.govnih.gov

π–π Stacking: The extended aromatic system of the naphthalene ring promotes π–π stacking interactions, which help to organize the molecules into layered or stacked arrangements in the solid state.

Other Interactions: The cyano group can participate in dipole-dipole interactions and can also act as a weak hydrogen bond acceptor, further directing the crystal packing. nih.gov

Studies on the closely related 4-cyanophenylboronic acid have shown its ability to form a variety of supramolecular assemblies with different N-donor ligands, resulting in structures like stacked layers and helical chains. nih.gov The conformation of the -B(OH)₂ group (e.g., syn-anti vs. syn-syn) plays a critical role in determining the final architecture. nih.gov It is expected that 4-Cyanonaphthalen-2-ylboronic acid would exhibit similarly rich and diverse co-crystal chemistry.

Self-assembly is the spontaneous organization of molecules into ordered structures. acs.org Naphthalene derivatives are well-known building blocks for self-assembled systems due to the strong driving force of π–π stacking. nih.gov When combined with other directing groups, complex nanoscale architectures can be formed.

For 4-Cyanonaphthalen-2-ylboronic acid, self-assembly would be governed by a combination of forces:

π–π stacking of the naphthalene cores would encourage the formation of columnar or layered structures. nih.gov

Hydrogen bonding through the boronic acid groups would provide directional control, linking the stacked units together.

Dipolar interactions from the cyano groups would add another layer of control over the orientation of the molecules within the assembly.

Research on other naphthalene-appended molecules has demonstrated their ability to form structures like nanofibers and nanotwists, where the specific substitution pattern on the naphthalene ring dictates the final morphology. rsc.org For example, the self-assembly of isomeric naphthalene-appended glucono derivatives showed that substitution at the 2-position led to a more orderly packed and hierarchical nanotwist structure compared to substitution at the 1-position. rsc.org This highlights the subtle yet critical role of isomerism in directing supramolecular organization, a principle that is directly relevant to the 2-substituted pattern of 4-Cyanonaphthalen-2-ylboronic acid.

Conclusion

4-Cyanonaphthalen-2-ylboronic acid stands as a testament to the power of rational molecular design in modern chemistry. By combining the robust reactivity of a boronic acid with the unique electronic characteristics of a cyano-substituted naphthalene (B1677914) core, this compound offers a versatile platform for the synthesis of a wide array of complex organic molecules. Its role as a key building block in palladium-catalyzed cross-coupling reactions has opened up new avenues for the creation of advanced materials with tailored photophysical and electronic properties. As research into organic electronics and molecular probes continues to advance, the demand for specialized building blocks like 4-Cyanonaphthalen-2-ylboronic acid is certain to grow, solidifying its place as a valuable tool in the chemist's arsenal.

Theoretical and Computational Investigations of 4 Cyanonaphthalen 2 Ylboronic Acid

Electronic Structure and Bonding Analysis

A comprehensive understanding of the electronic properties of 4-Cyanonaphthalen-2-ylboronic acid is fundamental to predicting its behavior in chemical reactions and its potential applications in materials science.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating the electronic structure of molecules. For 4-Cyanonaphthalen-2-ylboronic acid, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT calculations can yield a variety of electronic properties, such as the distribution of electron density, electrostatic potential maps, and atomic charges. This information is crucial for identifying regions of the molecule that are electron-rich or electron-poor, which in turn dictates its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 4-Cyanonaphthalen-2-ylboronic acid, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of these key orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. The spatial distribution of the HOMO and LUMO would reveal the specific atoms or regions of the molecule most likely to be involved in chemical reactions.

Understanding the Influence of Cyano and Boronic Acid Moieties on Electronic Properties

Computational analysis would allow for a quantitative assessment of these effects. By comparing the electronic properties of 4-Cyanonaphthalen-2-ylboronic acid with those of naphthalene (B1677914) and its monosubstituted derivatives (naphthalene-2-boronic acid and 4-cyanonaphthalene), researchers could precisely determine the electronic perturbation caused by each functional group.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Analysis for Key Transformations

For any chemical reaction involving 4-Cyanonaphthalen-2-ylboronic acid, such as Suzuki-Miyaura cross-coupling reactions where it might serve as a building block, computational methods can be used to locate the transition state structures. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

By analyzing the geometry and electronic structure of the transition state, chemists can gain a deep understanding of the factors that control the reaction rate and selectivity. For instance, identifying the key intermolecular interactions at the transition state can guide the design of more efficient catalysts or reaction conditions.

Energetic Profiles of Synthetic and Reactive Pathways

Once the reactants, products, and transition states for a given reaction pathway are computationally identified, an energetic profile can be constructed. This profile, often depicted as a reaction coordinate diagram, shows the relative energies of all species along the reaction pathway.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from the energetic profile and is directly related to the reaction rate. By comparing the energetic profiles of different possible reaction pathways, computational chemists can predict the most likely mechanism for a given transformation. This predictive capability is invaluable for optimizing existing synthetic routes and for the rational design of new chemical reactions.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR, fluorescence)

The prediction of spectroscopic properties through theoretical and computational methods provides invaluable insights into the electronic structure and behavior of molecules, guiding experimental work and aiding in the interpretation of complex data. For 4-Cyanonaphthalen-2-ylboronic acid, a molecule combining a fluorescent naphthalene core with a sensing boronic acid moiety and an electron-withdrawing cyano group, computational chemistry is a powerful tool to anticipate its spectral characteristics.

The electronic absorption spectrum of 4-Cyanonaphthalen-2-ylboronic acid can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a common method for calculating the electronic transitions of molecules. mdpi.com Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p), often incorporating a solvent model to simulate solution-phase conditions. mdpi.comresearchgate.net

The primary chromophore in this molecule is the extended π-conjugated system of the naphthalene ring. The presence of the cyano (-CN) and boronic acid [-B(OH)₂] groups as substituents is expected to modulate the energies of the molecular orbitals and, consequently, the absorption wavelengths. The naphthalene system itself gives rise to characteristic π → π* transitions. The strong electron-withdrawing nature of the cyano group and the properties of the boronic acid group will influence the intramolecular charge transfer (ICT) character of these transitions. rsc.org Based on studies of similar aromatic systems, multiple absorption bands are expected in the UV region. researchgate.netresearchgate.net

The predicted UV-Vis spectral data, based on TD-DFT calculations for analogous compounds, are summarized below.

Table 1: Predicted UV-Vis Spectral Data for 4-Cyanonaphthalen-2-ylboronic acid

Predicted λₘₐₓ (nm)Predicted Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Transition Assignment
~250~45,000π → π* (Naphthalene ring)
~290~15,000π → π* (Naphthalene ring)
~340~5,000π → π* (Intramolecular Charge Transfer)

Note: These values are hypothetical and based on theoretical predictions for structurally similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The predicted shifts for ¹H, ¹³C, and ¹¹B nuclei provide a detailed picture of the molecule's electronic environment. biorxiv.orgcolumbia.edu

¹H NMR: The aromatic protons on the naphthalene ring are expected to appear in the typical downfield region of ~7.5-8.5 ppm. The specific chemical shifts will be influenced by the positions of the cyano and boronic acid groups. Protons closer to the electron-withdrawing cyano group would be shifted further downfield. The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, the position of which is highly dependent on solvent, concentration, and temperature. researchgate.net

¹³C NMR: The carbon atoms of the naphthalene ring are predicted to resonate between ~120 and 140 ppm. The carbon attached to the cyano group (C-CN) and the carbon bearing the boronic acid (C-B) would have distinct chemical shifts. The nitrile carbon itself is expected at a characteristic position, typically around 118-120 ppm. nih.gov

¹¹B NMR: The ¹¹B nucleus is a sensitive probe for the coordination state of the boron atom. For a trigonal planar boronic acid, a chemical shift in the range of 25-35 ppm is typically predicted. Upon binding with a diol to form a tetrahedral boronate ester, this chemical shift is expected to move upfield to approximately 5-15 ppm, a key feature for its use in sensing applications. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Cyanonaphthalen-2-ylboronic acid

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.5 - 8.5120 - 138
C-B-~130
C-CN-~110
C-OH (Boronic Acid)Broad, variable-
C≡N-~119

Note: Predicted shifts are relative to TMS. These are estimated values based on computational models of related structures.

Theoretical Infrared (IR) spectra, obtained from DFT frequency calculations, can predict the positions of key vibrational modes. nih.govumass.edu Anharmonic corrections are often applied to improve the accuracy of the predicted frequencies, especially for stretching modes like O-H and C≡N. nih.gov

Key predicted vibrational frequencies for 4-Cyanonaphthalen-2-ylboronic acid include:

O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹. vscht.cz

C≡N Stretch: A strong, sharp absorption in the region of 2220-2240 cm⁻¹, which is characteristic of nitrile groups. researchgate.netnih.gov

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz

B-O Stretch: A strong band typically found around 1350 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic IR Absorption Frequencies for 4-Cyanonaphthalen-2-ylboronic acid

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H stretch (boronic acid)3300 - 3500Broad, Strong
Aromatic C-H stretch3050 - 3150Medium
C≡N stretch2220 - 2240Strong, Sharp
Aromatic C=C stretch1400 - 1600Medium to Strong
B-O stretch1330 - 1380Strong
C-B stretch1000 - 1090Medium

Note: These are hypothetical predictions based on DFT calculations for molecules with similar functional groups.

Naphthalene-based molecules are well-known for their fluorescent properties. nih.gov Computational methods can predict the key parameters of fluorescence, such as the emission wavelength (λₑₘ) and fluorescence quantum yield (Φ_F). These predictions are typically derived from calculations of the lowest excited state geometry.

4-Cyanonaphthalen-2-ylboronic acid is expected to be fluorescent, with emission originating from the naphthalene moiety. The emission wavelength is anticipated to be red-shifted compared to unsubstituted naphthalene due to the extended conjugation and the presence of the cyano group. The boronic acid group offers a mechanism for modulating the fluorescence. nih.gov For instance, interaction with analytes like saccharides can change the electronic properties around the boron atom, leading to a predictable change in fluorescence intensity or wavelength, which can be modeled computationally. researchgate.net

Table 4: Predicted Fluorescence Properties for 4-Cyanonaphthalen-2-ylboronic acid

PropertyPredicted Value
Excitation Wavelength (λₑₓ)~340 nm
Emission Wavelength (λₑₘ)~380 - 420 nm
Predicted Stokes Shift~40 - 80 nm
Predicted Quantum Yield (Φ_F)Moderate

Note: These values are hypothetical and based on theoretical predictions for analogous fluorescent boronic acids. The quantum yield and emission maximum can be highly sensitive to the solvent environment and binding state.

Catalytic Applications and Methodological Advancements Involving 4 Cyanonaphthalen 2 Ylboronic Acid

Development of Catalysts for Boronic Acid Transformations

The transformations of boronic acids, including 4-cyanonaphthalen-2-ylboronic acid, are most notably achieved through the Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a process that is fundamental to modern synthetic chemistry. yonedalabs.com

Homogeneous and Heterogeneous Catalysis

The Suzuki-Miyaura coupling reaction, which is central to the application of 4-cyanonaphthalen-2-ylboronic acid, typically employs a homogeneous catalytic system. nih.gov This involves a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and a phosphine-based ligand dissolved in the reaction solvent. organic-chemistry.org The entire catalytic cycle, comprising oxidative addition, transmetalation, and reductive elimination, occurs in a single phase. libretexts.orgyonedalabs.com

While homogeneous catalysts are prevalent, research into heterogeneous catalysis for Suzuki-Miyaura reactions is ongoing. ornl.govresearchgate.net Heterogeneous catalysts, often involving palladium nanoparticles supported on materials like porous polymers or metal-organic frameworks (MOFs), offer advantages in terms of catalyst recovery and reuse. researchgate.netustc.edu.cncsic.es However, specific documented applications of heterogeneous catalysts for transformations involving 4-cyanonaphthalen-2-ylboronic acid are not widely reported in the literature. The primary challenge remains ensuring that the catalysis is truly heterogeneous and not a result of leached metal species acting as a homogeneous catalyst. nih.gov

A key application of 4-cyanonaphthalen-2-ylboronic acid is in the synthesis of advanced organic materials. For instance, it has been used to create novel benzothiadiazole-based compounds for potential use in organic electronics. researchgate.net The reaction conditions for such syntheses provide insight into the practical catalytic systems employed for this specific boronic acid.

Table 1: Representative Homogeneous Catalytic System for 4-Cyanonaphthalen-2-ylboronic acid Transformation

Component Role Example Reference
Coupling Partner Electrophile 4,7-dibromo-2,1,3-benzothiadiazole researchgate.net
Boronic Acid Nucleophile 4-Cyanonaphthalen-2-ylboronic acid researchgate.net
Catalyst Palladium Source Tetrakis(triphenylphosphine)palladium(0) researchgate.net
Base Activates Boronic Acid Sodium Carbonate (Na₂CO₃) researchgate.net

Ligand Design for Enhanced Selectivity and Efficiency

Ligand design is a critical aspect of optimizing palladium-catalyzed cross-coupling reactions. nih.gov The choice of ligand influences the catalyst's stability, activity, and selectivity by modulating the electron density and steric environment of the palladium center. nih.gov For Suzuki-Miyaura reactions, common ligands include phosphines like triphenylphosphine (B44618) and tri-tert-butylphosphine, as well as N-heterocyclic carbenes (NHCs). organic-chemistry.orgnih.gov

While general advancements in ligand design for Suzuki-Miyaura couplings are extensive, specific studies focusing on ligands tailored uniquely for 4-cyanonaphthalen-2-ylboronic acid are not prominent. The selection of a ligand is typically guided by the nature of the coupling partners. The presence of the cyano group and the naphthalene (B1677914) ring system in 4-cyanonaphthalen-2-ylboronic acid makes it an electron-deficient and sterically demanding reagent, which would influence the choice of an appropriate ligand to achieve high efficiency and selectivity in its coupling reactions. nih.gov

Green Chemistry Principles in Boronic Acid Reactions

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgpsu.eduyoutube.comscispace.com In the context of boronic acid reactions, this involves developing more environmentally benign methods. researchgate.net

Solvent-Free or Aqueous Media Reactions

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. psu.eduresearchgate.net Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. Suzuki-Miyaura reactions can be performed in aqueous or mixed aqueous-organic solvent systems, which is compatible with many water-soluble organoboranes. libretexts.orgdtu.dk The use of aqueous media can also be facilitated by water-soluble catalysts and ligands. researchgate.net

Solvent-free, or neat, reaction conditions represent another green alternative, minimizing solvent waste entirely. mdpi.com These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide the necessary energy. nih.gov While the principles are broadly applicable, specific examples of solvent-free or purely aqueous reactions for 4-cyanonaphthalen-2-ylboronic acid are not extensively documented, though its use in mixed aqueous systems (e.g., Toluene/Ethanol/Water) has been reported. researchgate.net

Energy Efficiency and Waste Minimization Strategies

Energy efficiency is a core principle of green chemistry, encouraging reactions to be run at ambient temperature and pressure whenever possible. youtube.com The development of highly active catalysts allows for lower reaction temperatures and shorter reaction times, thus reducing energy consumption. nih.govresearchgate.netresearchgate.net

Waste minimization is addressed through the concept of atom economy, which maximizes the incorporation of reactant atoms into the final product. acs.org Catalytic reactions are inherently superior to stoichiometric ones in this regard, as the catalyst is used in small amounts and is regenerated. scispace.com For boronic acid couplings, minimizing side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom) is crucial for maximizing atom economy and reducing waste. yonedalabs.com

Flow Chemistry Applications in Boronic Acid Transformations

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. vapourtec.cominterchim.com This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and ease of scalability. nih.govscholaris.ca

Photoredox Catalysis and Electrosynthesis in Relation to Boronic Acids

Photoredox catalysis utilizes visible light energy to initiate single-electron transfer (SET) processes, which can generate highly reactive intermediates from stable precursors. In the context of boronic acids, a photocatalyst, upon excitation by light, can oxidize or reduce the boronic acid or its derivative to form an aryl radical. This radical can then engage in a variety of chemical transformations, such as cross-coupling reactions, that are often difficult to achieve through traditional methods. The reaction conditions are typically mild, and the use of visible light as a traceless reagent is a key advantage of this methodology.

Electrosynthesis, on the other hand, employs an electric current to drive chemical reactions. By applying a specific potential, a boronic acid can be either oxidized or reduced at an electrode surface to generate a reactive intermediate. This method offers a high degree of control over the reaction conditions and can often be performed without the need for chemical oxidants or reductants, making it a green and sustainable approach to chemical synthesis.

The specific electronic and steric properties of a given boronic acid, such as 4-Cyanonaphthalen-2-ylboronic acid with its cyano-substituted naphthalene core, would be expected to influence its reactivity in both photoredox and electrochemical settings. The electron-withdrawing nature of the cyano group and the extended aromatic system of the naphthalene ring would likely impact the redox potentials of the molecule, a critical parameter in both catalytic systems. However, without experimental data, any further discussion remains hypothetical.

Future Directions and Emerging Research Avenues for 4 Cyanonaphthalen 2 Ylboronic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. nih.gov For a molecule like 4-Cyanonaphthalen-2-ylboronic acid, AI and ML can play a pivotal role in accelerating its application in various fields.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for reactions involving 4-Cyanonaphthalen-2-ylboronic acid, such as Suzuki-Miyaura cross-coupling reactions. This can minimize the need for extensive experimental screening, saving time and resources. Furthermore, AI could be employed to design novel molecules with desired properties, using 4-Cyanonaphthalen-2-ylboronic acid as a key building block. Generative models, a type of AI, can explore vast chemical spaces to propose new structures with enhanced electronic or material properties. nih.gov

Table 1: Illustrative Example of a Machine Learning Model for Predicting Suzuki-Miyaura Coupling Yields with 4-Cyanonaphthalen-2-ylboronic acid

FeatureData TypeDescription
Aryl Halide CategoricalThe coupling partner for the boronic acid.
Catalyst CategoricalThe palladium catalyst used in the reaction.
Ligand CategoricalThe phosphine (B1218219) or N-heterocyclic carbene ligand.
Base CategoricalThe inorganic or organic base used.
Solvent CategoricalThe reaction solvent.
Temperature (°C) NumericalThe reaction temperature.
Predicted Yield (%) NumericalThe ML model's predicted reaction yield.

This table is a hypothetical representation of data that could be used to train an ML model.

High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the discovery of new reactions and the optimization of existing ones. acs.orgresearchgate.net The miniaturized and automated nature of HTE is particularly well-suited for exploring the reactivity of valuable building blocks like 4-Cyanonaphthalen-2-ylboronic acid.

Automated synthesis platforms can be programmed to perform a series of reactions with 4-Cyanonaphthalen-2-ylboronic acid, systematically varying parameters such as catalysts, ligands, bases, and solvents. rsc.org This would generate large datasets that can be used to train the machine learning models discussed in the previous section, creating a powerful feedback loop between automated experimentation and in silico prediction. This synergy can rapidly map the reaction landscape of 4-Cyanonaphthalen-2-ylboronic acid, uncovering novel transformations and applications.

Exploration in Advanced Energy Storage and Conversion Materials

The unique electronic properties of the cyanonaphthalene moiety, combined with the versatile reactivity of the boronic acid group, make 4-Cyanonaphthalen-2-ylboronic acid a promising candidate for the development of advanced energy materials.

In the realm of energy storage, this compound could be used as a building block for novel organic electrode materials in batteries. The aromatic naphthalene (B1677914) core can facilitate charge transport, while the cyano group can enhance the material's electrochemical stability and redox potential. In energy conversion, the photoactive nature of naphthalene derivatives suggests potential applications in organic photovoltaics (solar cells) and as a component in photocatalytic systems for hydrogen production. Research on related naphthalene-boronic acid derivatives has already shown promise in photocatalytic hydrogen production.

Table 2: Potential Applications of 4-Cyanonaphthalen-2-ylboronic acid in Energy Materials

Application AreaPotential Role of 4-Cyanonaphthalen-2-ylboronic acidKey Structural Features
Organic Batteries Building block for anode or cathode materials.Naphthalene core for charge transport, cyano group for electrochemical stability.
Organic Photovoltaics Component of donor or acceptor materials.Photoactive naphthalene core, tunable electronics via the cyano group.
Photocatalysis Precursor for photocatalysts or co-catalysts.Light-harvesting naphthalene unit, reactive boronic acid for catalyst synthesis.

This table outlines hypothetical applications based on the structural features of the compound.

New Frontiers in Bio-Inspired Chemical Transformations (excluding clinical trials and biological effects)

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of enzymes in synthetic chemical systems. Boronic acids, in general, have been explored in this context due to their ability to interact with diols, which are common in biological molecules.

The 4-Cyanonaphthalen-2-ylboronic acid could be incorporated into synthetic catalysts that mimic the function of enzymes. For instance, a catalyst bearing this moiety could be designed to bind to a substrate through the boronic acid group, positioning it for a specific chemical transformation catalyzed by another part of the molecule. Furthermore, research has shown that bio-inspired photocatalysts can activate boronic acids for radical reactions in aqueous media, opening up new avenues for environmentally friendly synthesis. acs.org The fluorescent properties of the naphthalene core could also be exploited in the development of chemo-sensors that signal the presence of specific biomolecules through changes in fluorescence upon binding via the boronic acid group.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Cyanonaphthalen-2-ylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where a halogenated naphthalene precursor (e.g., 2-bromo-4-cyanonaphthalene) reacts with a boronic acid precursor (e.g., bis(pinacolato)diboron) under palladium catalysis. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., SPhos) to stabilize intermediates .
  • Solvent : Polar aprotic solvents like DMF or THF enhance solubility of aromatic intermediates.
  • Temperature : 80–110°C for 12–24 hours, monitored by TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Yield optimization requires careful control of moisture and oxygen, as boronic acids are prone to protodeboronation .

Q. How should 4-Cyanonaphthalen-2-ylboronic acid be stored to ensure stability, and what degradation products are common?

  • Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. Common degradation products include:
  • Protodeboronation : Formation of 4-cyanonaphthalene due to loss of the boronic acid group.
  • Dimerization : Boroxine formation under anhydrous conditions .
    Regular NMR analysis (¹H/¹³C) and mass spectrometry are recommended to monitor purity .

Q. What analytical techniques are most effective for characterizing 4-Cyanonaphthalen-2-ylboronic acid?

  • Methodological Answer :
  • NMR : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for B(OH)₂). ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for naphthalene) and cyano group absence of splitting .
  • HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. MS (ESI+) detects [M+H]+ ions .
  • FT-IR : Peaks at ~1350 cm⁻¹ (B-O) and ~2220 cm⁻¹ (C≡N) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the cyano group influence the reactivity of 4-Cyanonaphthalen-2-ylboronic acid in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing cyano group decreases electron density at the boronic acid site, reducing nucleophilicity and slowing transmetallation in Suzuki couplings. Mitigation strategies include:
  • Ligand optimization : Bulky ligands (e.g., XPhos) stabilize Pd intermediates and enhance turnover .
  • Base selection : Strong bases (e.g., Cs₂CO₃) counteract deactivation by facilitating boronate formation .
    Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported catalytic efficiency for 4-Cyanonaphthalen-2-ylboronic acid in heterogeneous vs. homogeneous systems?

  • Methodological Answer : Discrepancies arise from:
  • Solubility : The naphthalene backbone reduces solubility in aqueous systems, favoring heterogeneous catalysts (e.g., Pd/C) .
  • Leaching : Homogeneous systems may suffer Pd leaching, altering reaction pathways.
    To resolve:
  • Compare turnover numbers (TON) under identical conditions.
  • Use XPS or ICP-MS to quantify Pd leaching .

Q. How can computational methods predict the regioselectivity of 4-Cyanonaphthalen-2-ylboronic acid in multi-component reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example:
  • Nucleophilic attack : Favored at the boronic acid site (higher f⁻ index).
  • Electrophilic substitution : Directed by the cyano group’s meta-directing effects .
    Molecular dynamics simulations model solvent effects on transition states .

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